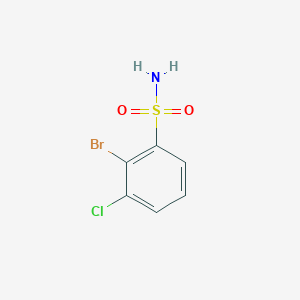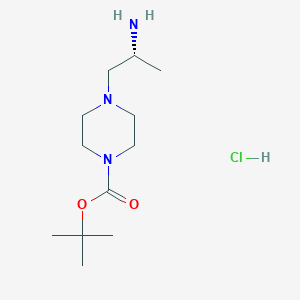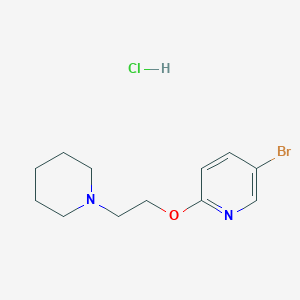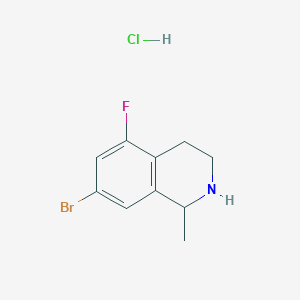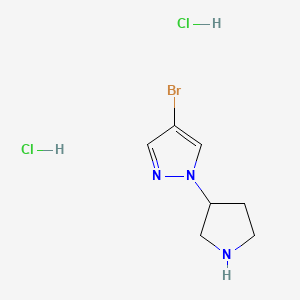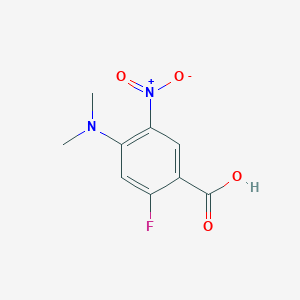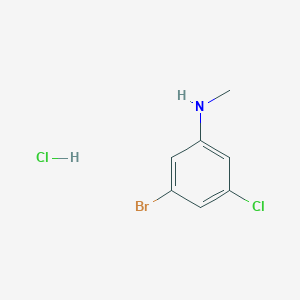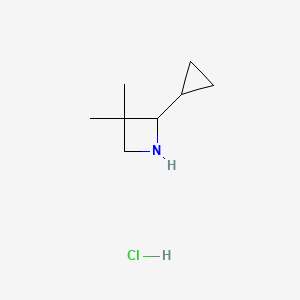
3-Bromo-4-cyanobenzene-1-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Bromo-4-cyanobenzene-1-sulfonamide is a derivative of 4-Cyanobenzene-1-sulfonamide, which is a carbonic anhydrase inhibitor .
Molecular Structure Analysis
The IUPAC name for this compound is 3-bromo-4-cyanobenzenesulfonamide. The InChI code for this compound is 1S/C7H5BrN2O2S/c8-7-3-6 (13 (10,11)12)2-1-5 (7)4-9/h1-3H, (H2,10,11,12) and the InChI key is FIVRFSHMNHNXJG-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
The compound is a powder with a purity of 95%. It is stored at room temperature . More specific physical and chemical properties were not found in the search results.Wissenschaftliche Forschungsanwendungen
Array-based Studies in Oncology
Sulfonamide-focused libraries, including derivatives similar to 3-Bromo-4-cyanobenzene-1-sulfonamide, have shown significant potential in oncology research. Specifically, compounds such as N-[2-[(4-hydroxyphenyl)amino]-3-pyridinyl]-4-methoxybenzenesulfonamide and N-(3-chloro-7-indolyl)-1,4-benzenedisulfonamide have been identified as potent cell cycle inhibitors and have progressed to clinical trials due to their antitumor properties. These compounds disrupt tubulin polymerization and modify the cell cycle in cancer cell lines, indicating a promising avenue for the development of new cancer treatments (Owa et al., 2002).
Chromatographic Analysis
Derivatives of this compound have been studied for their chromatographic properties, particularly in gas-liquid chromatography. N-dimethylaminomethylene derivatives, formed by reacting primary sulfonamides with dimethylformamide dialkylacetals, exhibit excellent chromatographic characteristics. This derivatization approach enhances the detection capabilities for sulfonamides in biological studies, as demonstrated by the gas-liquid chromatographic determination of related compounds in ovine blood (Vandenheuvel & Gruber, 1975).
Synthesis and Characterization of Metal Complexes
Research into sulfonamide-derived ligands and their transition metal complexes, including those related to this compound, has been extensive. Such compounds have been synthesized, characterized, and evaluated for their antibacterial, antifungal, and cytotoxic activities. The studies have revealed moderate to significant antibacterial activity against various bacterial strains and good antifungal activity, showcasing the therapeutic potential of these compounds (Chohan & Shad, 2011).
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
3-bromo-4-cyanobenzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrN2O2S/c8-7-3-6(13(10,11)12)2-1-5(7)4-9/h1-3H,(H2,10,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIVRFSHMNHNXJG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)(=O)N)Br)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrN2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.10 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

